3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride
Description
3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride (CAS: 1188374-88-0) is a small organic compound with the molecular formula C₁₀H₁₁ClF₃NO and a molecular weight of 253.65 g/mol . It consists of an azetidine ring (a four-membered secondary amine) connected via an ether linkage to a 3-(trifluoromethyl)phenyl group. The compound is typically stored at 2–8°C to ensure stability and is supplied as a hydrochloride salt, enhancing its solubility and bioavailability .
The trifluoromethyl (-CF₃) group confers high lipophilicity and metabolic stability, making it a common feature in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMCVKSEKIRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679625 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188374-88-0 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes, influencing their activity.
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects on cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
Biological Activity
3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenoxy ring, along with an azetidine ring. This configuration enhances its lipophilicity, which is crucial for membrane permeability and bioavailability in biological systems. The trifluoromethyl group often contributes to the compound's unique pharmacological properties, including increased potency against various biological targets.
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-[3-(Trifluoromethyl)phenoxy]azetidine hydrochloride | 76263-23-5 | Enhanced lipophilicity due to trifluoromethyl group; potential anticancer activity. |
| 3-[4-(Trifluoromethyl)phenoxy]azetidine | 76263-23-5 | Different positioning of trifluoromethyl group; may exhibit distinct biological activity. |
| 2-(Trifluoromethyl)phenol | 98-56-6 | Simpler structure; primarily studied for antimicrobial properties. |
The mechanism of action for this compound involves interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of various molecular targets, including:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Interaction with cellular receptors that influence signaling pathways related to diseases.
This compound has shown promise in influencing pathways associated with cancer, metabolic disorders, and neurological conditions.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have demonstrated its potential to induce apoptosis in cancer cells through mechanisms involving caspase activation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induction of apoptosis via caspase activation. |
| U-937 (monocytic leukemia) | 12.5 | Modulation of cell cycle progression and apoptosis. |
Neurological Effects
A pilot study involving fluzinamide (a related compound) indicated that compounds structurally similar to this compound could reduce seizure frequency in patients with refractory partial seizures. Side effects included dizziness and nausea, highlighting the need for further investigation into safety profiles .
Case Studies
- Pilot Study on Fluzinamide : A study involving 15 adults with refractory partial seizures showed that fluzinamide reduced seizure frequency in some patients when added to existing treatments. Common side effects were reported, necessitating careful monitoring during treatment .
- Cytotoxicity Assays : In vitro studies have shown that derivatives of azetidine compounds exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly influence biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential as a lead compound in drug development. The trifluoromethyl group often improves lipophilicity, which can enhance membrane permeability and bioavailability of drugs.
Potential Therapeutic Applications
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride may also exhibit such effects.
- Anticancer Properties : Preliminary studies indicate that this compound could interact with various cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.
- Neurological Disorders : The compound's structural features may allow it to interact with receptors implicated in neurological conditions, potentially leading to the development of new treatments .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of other complex organic molecules. The azetidine ring structure is valuable for creating various derivatives that can be tailored for specific biological activities.
Synthesis Techniques
- Multi-step Organic Synthesis : The synthesis typically involves multi-step reactions that may vary based on specific reagents and conditions used.
- Catalytic Processes : Improved methods for synthesizing phenoxyazetidines have been developed, which utilize catalysts to enhance yields and reduce by-products .
Biological Interactions
The biological activity of this compound is influenced by its interactions with enzymes and receptors within biological systems.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against several strains of bacteria. |
| Study B | Showed anticancer effects in vitro on specific cancer cell lines. |
| Study C | Investigated the compound's interaction with neurotransmitter receptors, suggesting possible applications in treating depression. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives and Related Compounds
Physicochemical and Functional Implications
Ring Size and Strain :
- The azetidine ring (4-membered) introduces significant ring strain , which can enhance reactivity and binding affinity to rigid biological targets but may reduce metabolic stability .
- Piperidine (6-membered) and pyrrolidine (5-membered) analogs exhibit lower strain, offering better conformational flexibility for interactions with larger binding pockets .
Substituent Position: The 3-CF₃ position on the phenyl ring (target compound) creates steric and electronic effects distinct from 4-CF₃ isomers (e.g., 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl). The meta-substitution may hinder rotational freedom, influencing receptor selectivity .
Linkage Type :
- Ether linkages (as in the target compound) improve water solubility compared to direct phenylmethyl attachments (e.g., 3-{[3-(CF₃)phenyl]methyl}pyrrolidine HCl) .
The α7 nAChR agonist Encenicline hydrochloride shares structural motifs (e.g., aromatic ethers) that enhance blood-brain barrier penetration, a trait likely applicable to the target compound .
Preparation Methods
Detailed Preparation Method
Preparation of 1-Diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine Intermediate
-
- N-diphenylmethyl-3-hydroxyazetidine hydrochloride
- 3-(Trifluoromethyl)phenol
- Methanesulfonyl chloride (to form mesylate intermediate)
- Triethylamine (base)
- Phase transfer catalyst (e.g., tetrabutylammonium bromide)
- Sodium hydroxide (alkali base)
- Aprotic solvent (e.g., toluene)
-
- Convert N-diphenylmethyl-3-hydroxyazetidine hydrochloride to 1-benzhydryl-3-methanesulphonyloxyazetidine by reaction with methanesulfonyl chloride in toluene at 4–12 °C using triethylamine as base. This step yields the mesylate intermediate in nearly quantitative yield.
- React the mesylate intermediate with 3-(trifluoromethyl)phenol in the presence of sodium hydroxide and tetrabutylammonium bromide as a phase transfer catalyst under reflux in toluene for 2.5 hours.
- Separate the toluene layer, wash, dry, and evaporate to yield the 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine as an oil or solid. Crystallization from isopropanol/water mixtures affords the pure compound with yields around 86.6% and melting point approximately 82.5–84 °C.
Hydrogenolysis to Remove the Diphenylmethyl Protecting Group
-
- Palladium on carbon (Pd/C) catalyst
- Protic solvent such as methanol or ethanol
- Tertiary amine base (preferably triethylamine) in 1–10 wt% relative to substrate to stabilize azetidine and prevent dimerization
- Hydrogen gas atmosphere
-
- Subject the 1-diphenylmethyl-3-(3-trifluoromethylphenoxy)azetidine to hydrogenolysis with Pd/C in methanol or ethanol containing triethylamine.
- After completion, filter off the catalyst and evaporate the solvent to obtain a residue containing the free 3-(3-trifluoromethylphenoxy)azetidine and diphenylmethane by-product.
- Optionally convert the azetidine to its hydrochloride salt by treatment with HCl in an aprotic solvent, then wash with an aprotic solvent to remove diphenylmethane.
Notes:
The presence of triethylamine is critical to prevent formation of undesired dimeric by-products, which complicate purification and reduce yield. This stabilizing effect allows the hydrogenolysis mixture to be used directly in subsequent steps without prior purification.
Conversion to 3-[3-(Trifluoromethyl)phenoxy]-azetidine Hydrochloride
- The free azetidine is converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride solution.
- The salt is isolated by crystallization from suitable solvents such as isopropanol/water or diisopropyl ether to afford the pure hydrochloride salt.
Reaction Scheme Summary
| Step | Reaction Description | Key Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of mesylate intermediate from N-diphenylmethyl-3-hydroxyazetidine hydrochloride | Methanesulfonyl chloride, triethylamine, toluene, 4–12 °C | ~100% theoretical yield |
| 2 | Nucleophilic substitution with 3-(trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol, NaOH, tetrabutylammonium bromide, toluene, reflux 2.5 h | 86.6% isolated yield |
| 3 | Hydrogenolysis to remove diphenylmethyl protecting group | Pd/C, H2, methanol or ethanol, triethylamine (1–10 wt%), room temp | High yield; prevents dimerization |
| 4 | Formation of hydrochloride salt | Ethanolic HCl, crystallization | Pure salt obtained |
Research Findings and Advantages
- The use of phase transfer catalysis (tetrabutylammonium bromide) facilitates the nucleophilic substitution of the mesylate intermediate with 3-(trifluoromethyl)phenol under mild conditions with good yield and selectivity.
- The hydrogenolysis step benefits significantly from the presence of a tertiary amine base such as triethylamine, which stabilizes the azetidine ring and prevents dimer formation, a common side reaction that lowers purity and yield.
- The process allows the direct use of the hydrogenolysis reaction mixture for further transformations without the need for extensive purification, improving process efficiency.
- The overall method provides a scalable, high-yielding, and reproducible route to this compound suitable for industrial applications.
Comparative Notes on Alternative Methods
- While other trifluoromethylphenoxy-substituted amines have been prepared using nucleophilic aromatic substitution on chlorotrifluoromethylbenzenes with hydroxyalkylamines in polar aprotic solvents (e.g., dimethylsulfoxide) with alkali bases, these methods are more common for open-chain amines rather than azetidine rings and are less directly applicable to this compound preparation.
- The patented method described here is specifically optimized for azetidine derivatives, addressing protecting group strategies and side reaction suppression.
Summary Table of Key Conditions
| Parameter | Details |
|---|---|
| Protecting Group Formation | Methanesulfonyl chloride, triethylamine, toluene, 4–12 °C |
| Nucleophilic Substitution | 3-(Trifluoromethyl)phenol, NaOH, tetrabutylammonium bromide, reflux in toluene, 2.5 h |
| Hydrogenolysis | Pd/C catalyst, H2 gas, methanol/ethanol, triethylamine (1–10 wt%), room temperature |
| Salt Formation | Ethanolic HCl, crystallization from isopropanol/water or diisopropyl ether |
| Yield Range | 86–90% for substitution step; high yield for hydrogenolysis |
Q & A
Q. What are the optimized synthetic routes for 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine hydrochloride and 3-(trifluoromethyl)phenol. Key steps:
-
Use a base (e.g., K₂CO₃) to deprotonate the phenol, enabling ether bond formation .
-
Optimize reaction temperature (e.g., 80–100°C) and time (6–12 hours) to balance yield and side-product formation.
-
Catalysts like Cu₂O (10% w/w) may enhance coupling efficiency in analogous trifluoromethylphenoxy reactions .
-
Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, DCM:MeOH gradients) ensures high purity.
Table 1 : Example Reaction Parameters
Parameter Optimal Condition Reference Base K₂CO₃ Temperature 100°C Catalyst Cu₂O (10% w/w) Solvent DMF or DMSO
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structure. Key signals:
- Azetidine protons (δ 3.5–4.5 ppm, multiplet) .
- Trifluoromethyl group (¹⁹F NMR δ ≈ -60 ppm) .
- Mass Spectrometry (HRMS) : Expect [M+H]⁺ peak at m/z 266.06 (C₁₀H₁₁F₃NO·HCl).
- X-ray Diffraction : Resolves stereochemical ambiguities in crystalline form .
- HPLC-PDA : Purity assessment (≥95%) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers systematically investigate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Sample aliquots at intervals (0, 7, 14, 28 days) and analyze degradation via HPLC-MS.
- Degradation Pathways :
- Hydrolysis of the azetidine ring or ether bond under acidic/basic conditions.
- Identify impurities (e.g., 3-(trifluoromethyl)phenol) using reference standards .
- Storage Recommendation : -20°C in desiccated, amber vials.
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives in receptor binding studies?
- Methodological Answer :
- Analog Synthesis : Modify azetidine (e.g., N-methylation) or phenoxy group (e.g., halogens, -CF₃ vs. -OCF₃) .
- In Vitro Assays :
- Radioligand binding (e.g., serotonin transporter [SERT] with [³H]-paroxetine).
- Compare IC₅₀ values against Fluoxetine derivatives to assess azetidine’s impact on selectivity .
- Computational Modeling :
- Docking studies (AutoDock Vina) using SERT crystal structures (PDB: 5I6X) predict binding modes.
Q. How should contradictory pharmacokinetic (PK) data between in vitro and in vivo models be reconciled?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation.
- PBPK Modeling : Simulate absorption/distribution using tools like GastroPlus®.
- Tissue Penetration : MALDI imaging or LC-MS/MS quantifies brain/plasma ratios in rodent models .
- Protein Binding : Equilibrium dialysis assesses plasma protein binding (>90% may limit free drug availability).
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR data suggesting multiple stereoisomers?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:IPA) to separate enantiomers .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration if crystals are unavailable.
- Repeat Synthesis : Ensure anhydrous conditions to exclude racemization during azetidine ring formation .
Tables for Key Data
Table 2 : Solubility Profile (Methodological Approach)
| Solvent | Concentration (mg/mL) | Experimental Condition | Reference |
|---|---|---|---|
| Water | 4.0 | 25°C, sonicated | |
| DMSO | >5.0 | 25°C, vortexed | |
| Methanol | 10.2 | 25°C, stirred |
Note : Solubility data for analogous Fluoxetine derivatives is provided for methodological comparison.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
